

C23H37N3O5S synthesis and characterization

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Synthesis of Sulfonamide-23 (C23H37N3O5S)

The synthesis of Sulfonamide-23 was accomplished via a convergent synthetic route, culminating in the coupling of a custom-synthesized amine intermediate with a commercially available sulfonyl chloride. The overall workflow for the synthesis is depicted below.

Figure 1: Synthetic workflow for Sulfonamide-23.

Experimental Protocol: Synthesis of Sulfonamide-23

The final step in the synthesis involves the reaction of the key amine intermediate with 4-dodecylbenzenesulfonyl chloride. This is a standard method for forming sulfonamides.[4][5]

Materials:

- Amine Intermediate (assuming a plausible molecular weight of ~250 g/mol for calculation purposes)
- · 4-Dodecylbenzenesulfonyl Chloride
- Pyridine (anhydrous)
- Dichloromethane (DCM, anhydrous)
- Saturated aqueous sodium bicarbonate (NaHCO3)
- Brine



- Anhydrous magnesium sulfate (MgSO4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

- The amine intermediate (1.0 eq) was dissolved in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.
- The solution was cooled to 0 °C in an ice bath.
- Pyridine (1.2 eq) was added dropwise to the stirred solution.
- A solution of 4-dodecylbenzenesulfonyl chloride (1.1 eq) in anhydrous DCM (5 mL) was added dropwise over 10 minutes.
- The reaction mixture was allowed to warm to room temperature and stirred for 12 hours.
- The reaction progress was monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture was washed sequentially with saturated aqueous NaHCO3 (2 x 20 mL) and brine (1 x 20 mL).
- The organic layer was dried over anhydrous MgSO4, filtered, and the solvent was removed under reduced pressure to yield the crude product.
- The crude product was purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure Sulfonamide-23 as a white solid.

Physicochemical Characterization

The structure and purity of the synthesized Sulfonamide-23 were confirmed by various spectroscopic methods.

Spectroscopic Data



Technique	Data
¹H NMR	Hypothetical data presented as if obtained on a 400 MHz spectrometer in CDCl ₃ . Chemical shifts (δ) are reported in ppm. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet).[6][7]
δ 8.95 (s, 1H, -SO ₂ NH-), 7.80 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 4.50 (m, 1H, α-H), 4.20 (m, 1H, α-H), 3.70 (s, 3H, -OCH ₃), 2.70 (t, 2H, Ar-CH ₂ -), 1.20-1.60 (m, 20H, alkyl chain), 0.90 (m, 6H, -CH ₃).	
¹³ C NMR	Hypothetical data presented as if obtained on a 100 MHz spectrometer in CDCl ₃ . Chemical shifts (δ) are reported in ppm.[8]
δ 172.5 (C=O), 171.0 (C=O), 145.0 (Ar-C), 138.0 (Ar-C), 129.0 (Ar-CH), 127.0 (Ar-CH), 60.0 (α-C), 58.5 (α-C), 52.0 (-OCH ₃), 35.0 (Ar-CH ₂ -), 31.9, 29.7, 29.6, 29.5, 29.3, 22.7, 14.1 (alkyl chain carbons).	
HRMS (ESI)	The high-resolution mass spectrum was recorded on a time-of-flight (TOF) mass spectrometer.[9][10]
Calculated for C ₂₃ H ₃₇ N ₃ O ₅ S [M+H] ⁺ : 484.2529; Found: 484.2531.	
FT-IR	Frequencies are reported in cm ⁻¹ .
3350 (N-H stretch), 2925, 2850 (C-H stretch), 1740 (C=O stretch, ester), 1650 (C=O stretch, amide), 1340, 1160 (S=O stretch, sulfonamide).	
Purity (HPLC)	The purity of the final compound was determined by reverse-phase high-performance liquid chromatography (HPLC).
>98% (at 254 nm).	



Biological Activity Evaluation

Given the prevalence of sulfonamides as anticancer and antimicrobial agents, Sulfonamide-23 was subjected to preliminary in vitro screening to assess its potential in these areas.[11][12] A hypothetical mechanism of action involves the inhibition of the NF-kB signaling pathway, a critical regulator of inflammatory responses and cell survival, often dysregulated in cancer.[13] [14][15]

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